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Introduction

Polyanhydrides are a class of biodegradable polymers that have garnered significant interest in
the field of drug delivery due to their biocompatibility and characteristic surface-eroding
degradation mechanism, which allows for controlled, zero-order drug release kinetics.[1]
Among these, poly(sebacic anhydride) (PSA) and its copolymers are particularly noteworthy.
Their synthesis from readily available and biocompatible monomers like sebacic acid makes
them attractive candidates for a variety of drug delivery systems, including microparticles,
nanoparticles, and implantable devices.[2] One of the most prominent examples of a
polyanhydride-based drug delivery system is the FDA-approved Gliadel® wafer, which is used
for the localized delivery of chemotherapeutic agents in the treatment of brain cancer.[1]

These application notes provide a comprehensive overview of the synthesis of poly(sebacate-
co-anhydride) and its application in drug delivery, complete with detailed experimental protocols
and quantitative data to guide researchers in this field.

Data Presentation
Table 1: Properties of Poly(sebacic anhydride)
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Property Value References
Melting Temperature (Tm) 82°C [3]
Heat of Fusion (AHm) -94.6 J/g [3]
Relative Crystallinity ~80% [3]

Solubility

Soluble in chlorinated and

partially in aromatic solvents;
Insoluble in water, ethanol, [3]
acetone, diethyl ether, hexane,

THF, and DMSO.

Table 2: Drug Loading and Encapsulation Efficiency in
PSA Microparticles

Drug Loading Encapsulation  Microparticle

Drug o ) References
(%) Efficiency (%) Size
o - Several hundred
Amitriptyline Not specified 50%
nm to tens of um
Curcumin 4-11% 42 - 55% 1-5pum [3]

ble 3: In Vi | [ lati

Drug Formulation Release Profile Duration References

Linear release of

Amitriptyline Microparticles 2 weeks 2
pty p —60% [2]
Enhanced
] ] dissolution rate N
Indomethacin Composite ) Not specified [4]
with reduced
initial burst
] Copolymer with Sustained >30 days (for
Gentamycin o ) ) ) [5]
ricinoleic acid release oligoesters)
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Experimental Protocols

Protocol 1: Synthesis of Poly(sebacic anhydride) via
Melt Polycondensation

This protocol describes the synthesis of PSA using a two-step melt polycondensation method.

[3]
Materials:

Sebacic acid

Acetic anhydride

Nitrogen gas

Vacuum source (e.g., vacuum pump)

Heating mantle with stirrer

Round bottom flask

Condenser

Procedure:

e Prepolymer Synthesis:

1. Place 10 g of sebacic acid in a round bottom flask.

2. Add acetic anhydride in a 1:10 (w/v) ratio to the sebacic acid.

3. Reflux the mixture under a nitrogen flow for 40 minutes. This step forms the diacyl
derivative of sebacic acid (prepolymer).

» Removal of Excess Reagents:

1. After reflux, remove the excess acetic anhydride and the acetic acid formed during the
reaction under vacuum.
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e Polymerization:

1. Heat the remaining prepolymer to 150°C for 2 hours with constant stirring under vacuum
(0.1 mm Hg) and a nitrogen atmosphere.

 Purification and Storage:
1. The resulting solid PSA can be dissolved in a minimal amount of methylene chloride.
2. Recrystallize the polymer by adding a large excess of ethyl ether and petroleum ether.
3. Centrifuge the suspension to collect the polymer.
4. Dry the polymer at room temperature under vacuum.

5. Store the final product at -20°C.[2]

Protocol 2: Fabrication of Drug-Loaded PSA
Microparticles via Double Emulsion (w/o/w) Method

This protocol is suitable for encapsulating hydrophilic drugs.[2]
Materials:

e Poly(sebacic anhydride) (PSA)

e Drug to be encapsulated

» Methylene chloride (oil phase)

o Poly(vinyl alcohol) (PVA) (emulsifier)

o Deionized water

e Sonicator

e Homogenizer

o Magnetic stirrer

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4698167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4698167/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Centrifuge

e Lyophilizer

Procedure:

o Preparation of Solutions:
1. Prepare an aqueous solution of the drug to be encapsulated (internal water phase).
2. Dissolve PSA in methylene chloride to form the oil phase.
3. Prepare an aqueous solution of 1% (w/v) PVA (external water phase).

e Formation of Primary Emulsion (w/o0):
1. Add the internal water phase (drug solution) to the oil phase (PSA solution).
2. Emulsify using a sonicator to form a water-in-oil (w/0) emulsion.

e Formation of Double Emulsion (w/o/w):

1. Add the primary w/o emulsion drop-wise to the external water phase (1% PVA solution)
under continuous sonication and homogenization for 120 seconds.

2. Dilute the resulting double emulsion with a 0.5% PVA solution and stir vigorously for 4
hours to allow the methylene chloride to evaporate.

» Micropatrticle Collection and Washing:
1. Centrifuge the microparticle suspension to collect the product.

2. Wash the collected microparticles with deionized water three times to remove residual
PVA and unencapsulated drug.

e Drying and Storage:

1. Lyophilize the washed microparticles.
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2. Store the dried, drug-loaded microparticles at -20°C.[2]

Protocol 3: Characterization of PSA and Drug-Loaded
Microparticles

1. Structural Characterization (NMR and FTIR):

* Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy
can be used to confirm the chemical identity and structure of the synthesized PSA polymer.

[21[6]
2. Molecular Weight Determination (GPC):

o Gel Permeation Chromatography (GPC) is employed to determine the weight-average
molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index
(PDI) of the polymer.[6]

3. Thermal Properties (DSC):

 Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm),
glass transition temperature (Tg), and crystallinity of the polymer.[6]

4. Morphology and Size Distribution:

e Optical microscopy or Scanning Electron Microscopy (SEM) can be used to evaluate the
morphology and size distribution of the fabricated microparticles.[3]

5. Drug Loading and Encapsulation Efficiency:

e The amount of encapsulated drug can be determined by dissolving a known amount of drug-
loaded microparticles in a suitable solvent and analyzing the drug content using techniques
like UV-Vis spectrophotometry or fluorometry.[3]

o Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100

o Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
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Visualizations

Click to download full resolution via product page

Caption: Workflow for Poly(sebacic anhydride) Synthesis.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1225510?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Primary Emulsion (w/o0)

rocess Aqueous Drug Solution PSA in Methylene Chloride
P! (Internal Water Phase) (Qil Phase)
\ 4

Double Emulsion (w/o/w)

Y
o PVA Solution
e EmisEn (External Water Phase)

Sonication &
| Homogenization

w/o/w Emulsion

Solvent Evaporation
(4h Stirring)

Centrifugation & Washing

Lyophilization

| Drug-Loaded Microparticles

Click to download full resolution via product page

Caption: Double Emulsion Workflow for Microparticle Fabrication.
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Caption: Surface Erosion-Based Drug Release Mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols: Poly(sebacate-co-
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drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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